molecular formula C21H18N2O2S2 B2614257 4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 1164556-53-9

4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2614257
CAS No.: 1164556-53-9
M. Wt: 394.51
InChI Key: OALGZIWSNBLGKC-MNPLYOLFSA-N
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Description

The compound 4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (CAS: 462626-66-0) is a thiazolidinone derivative featuring a benzamide substituent at the 3-position of the thiazolidinone core and an (E)-2-methyl-3-phenylallylidene group at the 5-position . The (Z)-configuration of the exocyclic double bond in the thiazolidinone ring and the (E)-configuration of the allylidene group are critical for its stereochemical identity .

Properties

IUPAC Name

4-methyl-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-14-8-10-17(11-9-14)19(24)22-23-20(25)18(27-21(23)26)13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24)/b15-12+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALGZIWSNBLGKC-MNPLYOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Aldol Condensation: The intermediate thiazolidinone is then subjected to aldol condensation with an appropriate aldehyde to introduce the allylidene group.

    Benzamide Formation: Finally, the benzamide moiety is introduced through an amide coupling reaction using a suitable benzoyl chloride and the intermediate product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. Its thiazolidinone core is known for antimicrobial and anti-inflammatory properties.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name (CAS) Core Structure Substituents Molecular Weight Key Features
Target Compound (462626-66-0) Thiazolidinone - 3-position: 4-methylbenzamide
- 5-position: (E)-2-methyl-3-phenylallylidene
409.52 (calculated) Benzamide group enhances lipophilicity; stereochemistry influences binding.
Epalrestat (E,Z)-Isomer (124782-64-5) Thiazolidinone - 3-position: Acetic acid
- 5-position: (E,Z)-2-methyl-3-phenylallylidene
319.40 Known for antidiabetic activity via aldose reductase inhibition; shorter chain substituent.
Ethyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate (682775-71-9) Thiazolidinone - 3-position: Ethyl acetate
- 5-position: (E)-2-methyl-3-phenylallylidene
347.45 Ester group may improve bioavailability; lacks aromatic amide.
(Z)-2-hydroxy-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (300818-90-0) Thiazolidinone - 3-position: 2-hydroxybenzamide
- 5-position: 4-hydroxy-3-methoxybenzylidene
376.39 Polar substituents (hydroxy, methoxy) enhance solubility; potential antioxidant activity.
4-methyl-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide (301222-97-9) Thiazolidinone - 3-position: 4-methylbenzenesulfonamide
- 5-position: Naphthalen-1-ylmethylene
451.52 Bulky sulfonamide group may affect membrane permeability.

Biological Activity

4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a novel compound that incorporates a thiazolidinone moiety within a benzamide framework. Its unique structural characteristics suggest significant potential for various biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The compound has the molecular formula C21H18N2O2S2C_{21}H_{18}N_{2}O_{2}S_{2} and a molecular weight of 394.51 g/mol. The presence of methyl and phenyl substituents enhances its lipophilicity, which may improve bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide exhibit a range of biological activities:

Structure-Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that modifications in the substituents on the thiazolidinone ring significantly influence biological activity. For example, the introduction of different alkyl groups or functional groups can enhance or diminish antimicrobial efficacy .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
BenzamideSimple amide structureAnalgesic and anti-inflammatory
ThiazolidinedioneContains a thiazolidine ringAntidiabetic properties
2-ThioxothiazolidinoneSimilar sulfur-containing ringAntimicrobial activity

Case Studies

In a recent study assessing the antibacterial efficacy of various thiazolidinone derivatives, the most active compound exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae. This study utilized a microdilution method for testing against eight bacterial species, demonstrating that structural modifications could lead to enhanced potency .

The proposed mechanism for the antimicrobial activity of compounds similar to 4-methyl-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves inhibition of key bacterial enzymes such as MurB, which is essential for cell wall synthesis in bacteria . Additionally, docking studies suggest interactions with fungal demethylase enzymes, indicating a multifaceted approach to antimicrobial action.

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